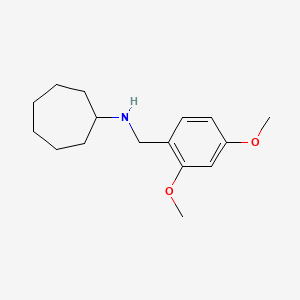
1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one, also known as MDMA, is a synthetic drug that has gained popularity in recent years due to its psychoactive effects. MDMA is a member of the amphetamine class of drugs and is known for its stimulant and hallucinogenic properties.
科学的研究の応用
1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one has been studied extensively for its potential therapeutic uses. Research has shown that 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one can be effective in treating post-traumatic stress disorder (PTSD) and anxiety in patients with life-threatening illnesses. 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one has also been studied for its potential use in couples therapy and for treating social anxiety in autistic individuals.
作用機序
1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to feelings of euphoria, increased energy, and heightened sensory perception. 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one also causes the release of oxytocin, a hormone that is associated with social bonding and trust.
Biochemical and Physiological Effects
1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one use can lead to a range of physiological effects, including increased heart rate, elevated blood pressure, and dehydration. 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one can also cause hyperthermia, which can be life-threatening in some cases. Long-term use of 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one can lead to damage to the serotonin-producing neurons in the brain, which can lead to depression and other mood disorders.
実験室実験の利点と制限
1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one has been used in laboratory experiments to study its effects on the brain and behavior. One advantage of using 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one in research is that it can reliably induce a state of heightened empathy and social bonding in study participants. However, the use of 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one in research is limited by its potential for abuse and the risk of adverse effects.
将来の方向性
There are many potential directions for future research on 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one. One area of interest is the use of 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one in combination with psychotherapy to treat a range of mental health disorders. Researchers are also interested in studying the long-term effects of 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one use on the brain and behavior, as well as developing new compounds that may have similar therapeutic effects to 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one without the risk of adverse effects. Additionally, researchers are exploring the use of 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one in animal models to better understand its mechanism of action and potential therapeutic uses.
合成法
1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one is synthesized from safrole, a natural oil found in sassafras plants. The safrole is first converted into isosafrole, which is then converted into MDP2P, a key intermediate in the synthesis of 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one. MDP2P is then reacted with methylamine to produce 1-(1,3-benzodioxol-5-yl)-3-(5-methyl-2-thienyl)-2-propen-1-one.
特性
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3S/c1-10-2-4-12(19-10)5-6-13(16)11-3-7-14-15(8-11)18-9-17-14/h2-8H,9H2,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKGDSFSFZQWJG-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(1,3-benzodioxol-5-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-chlorophenoxy)acetyl]morpholine](/img/structure/B5729763.png)
![5-{[1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5729773.png)


![N'-[(5-bromo-2-thienyl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5729792.png)

![3-[5-(4-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5729802.png)

![2-methyl-5-(2-oxo-2-phenylethyl)[1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5729814.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-piperidinecarboxamide](/img/structure/B5729815.png)
![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5729828.png)
